

Structural Elucidation of 4-Amino-4-methylpentan-2-ol: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

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CAS: 4404-98-2 | Formula: $C_6H_{15}NO$ | MW: 117.19 g/mol [1][2]

Part 1: Executive Summary & Structural Logic

This guide addresses the structural confirmation of **4-Amino-4-methylpentan-2-ol**, a specific 1,3-amino alcohol derivative often synthesized via the reduction of diacetone amine (4-amino-4-methylpentan-2-one).[2]

The Core Challenge: In drug development and ligand synthesis, this molecule is frequently confused with its regioisomer, 2-amino-4-methylpentan-2-ol (derived from the reduction of a different ketol precursor).[2] Distinguishing these requires proving the position of the amine group (tertiary carbon C4) versus the hydroxyl group (secondary carbon C2).

The Solution: We utilize a multi-modal approach prioritizing 1H NMR for positional assignment and Mass Spectrometry for fragmentation verification.[2] The presence of a chiral center at C2 renders the methylene protons at C3 diastereotopic, creating a distinct "fingerprint" in the NMR spectrum that serves as the primary confirmation tool.

Part 2: Comparative Analytical Guide

1. Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for structural confirmation.[2] The key differentiator is the coupling pattern of the methylene bridge (C3) and the integration of the methyl groups.

Feature	Target: 4-Amino-4-methylpentan-2-ol	Alternative: 2-Amino-4-methylpentan-2-ol	Causality / Expert Insight
C2 Methine (H-C-O)	Multiplet (approx.[2] 3.8 ppm)	Absent (Quaternary C-OH)	In the target, C2 is a secondary alcohol, bearing one proton.[2] In the isomer, C2 is tertiary, bearing no protons.[2]
C3 Methylene (-CH ₂ -)	ABX System (Diastereotopic)	Singlet (approx.[2] 1.4 ppm)	The chiral center at C2 in the target makes the adjacent C3 protons magnetically non-equivalent (diastereotopic), causing complex splitting (dd).
C4 Methyls	Two Singlets (or close)	Doublet (approx.[2] 0.9 ppm)	In the target, the methyls are on a quaternary carbon (C4) and appear as singlets. In the isomer, they are on a methine (C4) and split into doublets.[2]

2. Mass Spectrometry (MS) Fragmentation

Using Electron Ionization (EI) or ESI-MS/MS, the fragmentation patterns follow alpha-cleavage rules.[2]

- Target (**4-Amino-4-methylpentan-2-ol**):
 - Primary Alpha Cleavage: Occurs at C4 (adjacent to Amine).[2] Loss of the pentan-2-ol chain.[2][3]
 - Secondary Alpha Cleavage: Occurs at C2 (adjacent to Hydroxyl).[2] Generates a fragment at m/z 45 ($\text{CH}_3\text{-CH=OH}^+$).[2]
 - Diagnostic Peak: Strong signal at m/z 58 ($\text{H}_2\text{N=C(CH}_3)_2^+$) due to cleavage at the quaternary amine center.[2]
- Alternative (Isomer):
 - Cleavage next to the amine (at C2) would yield a heavier fragment due to the isobutyl tail.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification (The Origin)

Context: To ensure the standard is valid, one must control the synthesis.[2] The most reliable route is the reduction of Diacetone Amine.

- Reagents: Diacetone amine (CAS 625-04-7), Sodium Borohydride (NaBH_4), Methanol.[2]
- Procedure:
 - Dissolve diacetone amine (1 eq) in Methanol at 0°C.
 - Slowly add NaBH_4 (1.5 eq) over 30 minutes to minimize exotherm.
 - Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM + 1% NH_4OH).[2]
 - Quench: Add Acetone to consume excess hydride, then concentrate.

- Extraction: Partition between DCM and saturated NaHCO_3 . The product partitions into the organic layer (unlike the starting amine which is more basic/polar).[2]
- Validation: The disappearance of the ketone carbonyl stretch (approx. 1710 cm^{-1}) in IR confirms reduction.[2]

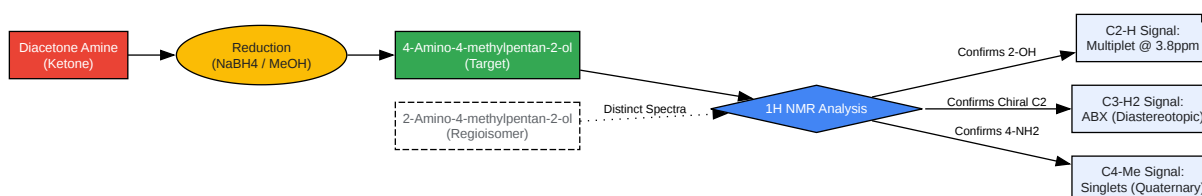
Protocol B: NMR Acquisition Parameters

Context: Standard parameters often miss the fine splitting of diastereotopic protons.[2]

- Solvent: CDCl_3 (preferred for resolution) or DMSO-d_6 (if OH coupling is needed).[2]
- Pulse Sequence: Standard zg30 (Proton) and jmod or dept135 (Carbon) to distinguish CH/CH_3 from CH_2/Cq .[2]
- Relaxation Delay (D1): Set to >5 seconds. The quaternary methyls at C4 have long T1 relaxation times; insufficient delay will suppress their integration values, leading to misinterpretation.[2]

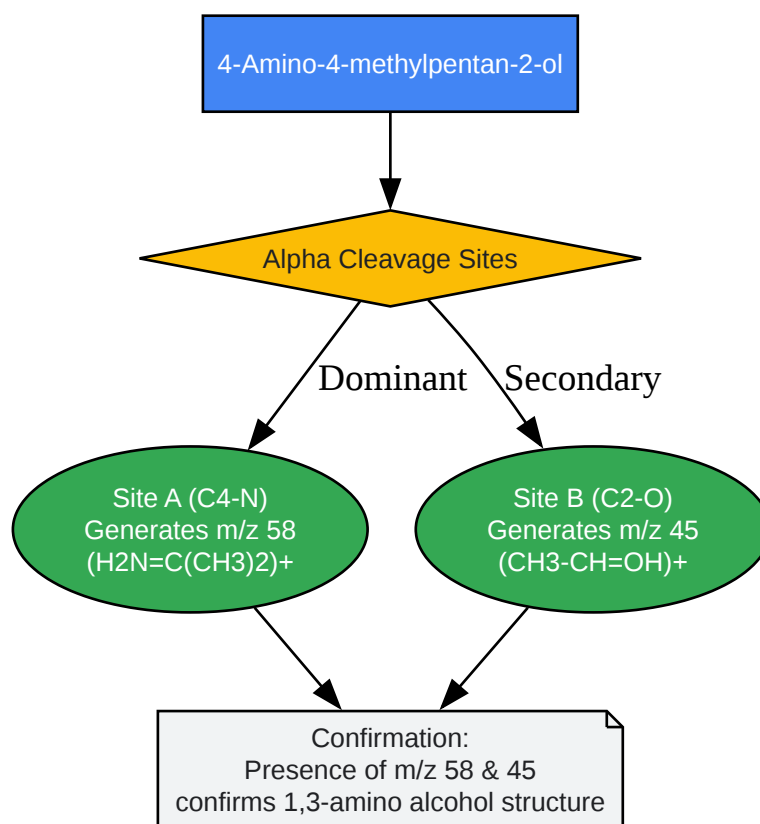
Part 4: Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the analytical decision tree used to rule out isomers.



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Figure 1: Synthesis pathway and key NMR spectral features distinguishing the target from its isomer.[1][4][5][6][7][8]



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Figure 2: Mass Spectrometry fragmentation logic relying on alpha-cleavage rules.

Part 5: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, **4-Amino-4-methylpentan-2-ol**.^[2] Retrieved from [[Link](#)]^[2]
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